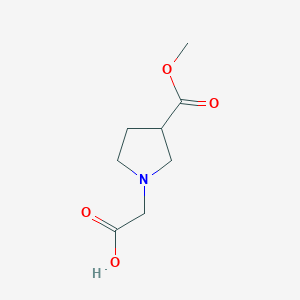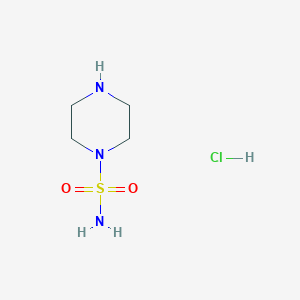
哌嗪-1-磺酰胺盐酸盐
描述
Piperazine-1-sulfonamide hydrochloride is a chemical compound with the formula C4H12CLN3O2S . It is a building block used in the field of chemistry .
Synthesis Analysis
Piperazine Sulfonamide analogs have been synthesized and characterized by different spectroscopic techniques . The synthesis of piperazines has seen major advances, particularly in the C–H functionalization of the carbon atoms of the piperazine ring .Molecular Structure Analysis
The structure of a similar compound, 4-phenyl-piperazine-1-sulfonamide, was determined by X-ray crystallography . It crystallized in a monoclinic system .Chemical Reactions Analysis
Piperazine-based compounds have been used in the synthesis of various ligands and metal complexes . They have also been used in the field of catalysis and metal organic frameworks (MOFs) .科学研究应用
晶体学和结构分析
哌嗪-1-磺酰胺盐酸盐已在X射线晶体学中被用于确定相关化合物的结构。 例如,4-苯基-哌嗪-1-磺酰胺的晶体结构通过在单斜晶系中结晶来表征,这对理解该化合物的物理和化学性质至关重要 .
药物开发
该化合物属于磺胺类,具有广泛的生物活性。这些包括作为抗菌剂、利尿剂、降血糖剂和 HIV 蛋白酶抑制剂的作用。 磺胺类药物的临床应用标志着微生物化学疗法的开始,突出了它们在药物应用中的重要性 .
抗菌素耐药性研究
随着微生物对合成抗菌剂耐药性的出现,哌嗪-1-磺酰胺盐酸盐可作为创造新分子的基础。 这些努力旨在对抗抗菌素耐药性,使其成为开发新型抗菌物质的重要化合物 .
合成化学
该化合物的结构使其在合成化学中得到应用,特别是在烷基和芳基磺酰胺的合成中。 它是将磺酰胺部分引入生物活性分子中的一种合适的试剂,这是合成各种药物的关键步骤 .
药物化学
哌嗪-1-磺酰胺盐酸盐存在于 FDA 批准的药物中,它在分子中的位置和治疗类别中扮演着不同的角色。 它通常用作碱性和亲水性基团,以优化药代动力学性质,或作为排列药效团的支架 .
激酶抑制剂开发
哌嗪部分经常用于激酶抑制剂中,激酶抑制剂是一类阻止参与癌细胞生长的某些酶(激酶)的药物。 哌嗪-1-磺酰胺盐酸盐的性质使其成为开发这些抑制剂的有价值的成分 .
作用机制
Target of Action
Piperazine-1-sulfonamide hydrochloride is a compound that targets multiple sites in the body. The primary targets of this compound are the GABA receptors and the enzymes involved in the synthesis of folic acid . GABA receptors are primarily found in the nervous system and play a crucial role in transmitting signals between neurons . On the other hand, enzymes involved in the synthesis of folic acid are essential for the production of DNA in bacteria .
Mode of Action
Piperazine-1-sulfonamide hydrochloride interacts with its targets in a unique way. Piperazine, a component of the compound, is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . Sulfonamides, another component of the compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . This interaction inhibits the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
The action of Piperazine-1-sulfonamide hydrochloride affects several biochemical pathways. The interaction with GABA receptors disrupts the normal functioning of the nervous system, leading to paralysis . The inhibition of folic acid synthesis disrupts the production of DNA in bacteria, inhibiting their growth and proliferation .
Pharmacokinetics
The piperazine moiety in Piperazine-1-sulfonamide hydrochloride is known to improve the pharmacokinetic properties of drug candidates. The nitrogen atom sites in the piperazine moiety serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .
Result of Action
The action of Piperazine-1-sulfonamide hydrochloride leads to several molecular and cellular effects. The interaction with GABA receptors leads to the paralysis of worms, aiding in their expulsion from the body . The inhibition of folic acid synthesis leads to the disruption of DNA production in bacteria, inhibiting their growth and proliferation .
安全和危害
未来方向
Piperazine-based compounds are gaining prominence in today’s research due to their wide use in medicinal chemistry . They find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . Future research may focus on the synthesis and application of different piperazine derivatives and their metal complexes .
生化分析
Biochemical Properties
Piperazine-1-sulfonamide hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. The interaction between piperazine-1-sulfonamide hydrochloride and carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, leading to inhibition of its activity . Additionally, piperazine-1-sulfonamide hydrochloride has been found to interact with other enzymes such as dihydropteroate synthetase, which is involved in the folate synthesis pathway . These interactions highlight the compound’s potential as an enzyme inhibitor in various biochemical pathways.
Cellular Effects
Piperazine-1-sulfonamide hydrochloride exerts several effects on different types of cells and cellular processes. In bacterial cells, this compound has demonstrated antibacterial activity by inhibiting the growth of both Gram-positive and Gram-negative bacteria . The antibacterial effect is primarily due to the inhibition of dihydropteroate synthetase, which disrupts folate synthesis and ultimately impairs bacterial growth . In mammalian cells, piperazine-1-sulfonamide hydrochloride has been shown to influence cell signaling pathways and gene expression. For instance, it can modulate the activity of signaling molecules such as protein kinases, leading to changes in cellular metabolism and gene expression patterns .
Molecular Mechanism
The molecular mechanism of action of piperazine-1-sulfonamide hydrochloride involves its binding interactions with biomolecules and its ability to inhibit enzyme activity. The sulfonamide group of the compound binds to the active site of enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to enzyme inhibition . This binding interaction is facilitated by the formation of hydrogen bonds and coordination with metal ions present in the enzyme’s active site . Additionally, piperazine-1-sulfonamide hydrochloride can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of piperazine-1-sulfonamide hydrochloride have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that piperazine-1-sulfonamide hydrochloride can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects highlight the compound’s potential for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of piperazine-1-sulfonamide hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit bacterial growth without causing significant toxicity . At higher doses, piperazine-1-sulfonamide hydrochloride can induce toxic effects, including liver and kidney damage . These dosage-dependent effects underscore the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
Piperazine-1-sulfonamide hydrochloride is involved in several metabolic pathways, including the folate synthesis pathway. The compound inhibits dihydropteroate synthetase, an enzyme critical for the synthesis of dihydrofolate, a precursor of tetrahydrofolate . This inhibition disrupts the production of folate derivatives, which are essential cofactors in various metabolic reactions . Additionally, piperazine-1-sulfonamide hydrochloride can affect metabolic flux by altering the levels of key metabolites involved in cellular metabolism .
Transport and Distribution
The transport and distribution of piperazine-1-sulfonamide hydrochloride within cells and tissues involve interactions with specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells . Once inside the cell, piperazine-1-sulfonamide hydrochloride can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s biological activity and efficacy.
Subcellular Localization
Piperazine-1-sulfonamide hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . In the cytoplasm, piperazine-1-sulfonamide hydrochloride can inhibit cytoplasmic enzymes and modulate signaling pathways . In the nucleus, the compound can influence gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of piperazine-1-sulfonamide hydrochloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
属性
IUPAC Name |
piperazine-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O2S.ClH/c5-10(8,9)7-3-1-6-2-4-7;/h6H,1-4H2,(H2,5,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTDLUUDHUJBJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403952-74-8 | |
| Record name | piperazine-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(4-Bromophenyl)-2-carboxy-ethyl]-benzoic acid methyl ester](/img/structure/B1469423.png)
![4-[2-(4-Bromo-phenyl)-2-methoxycarbonyl-ethyl]-benzoic acid tert-butyl ester](/img/structure/B1469424.png)

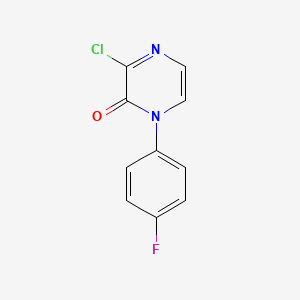


![1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one](/img/structure/B1469431.png)
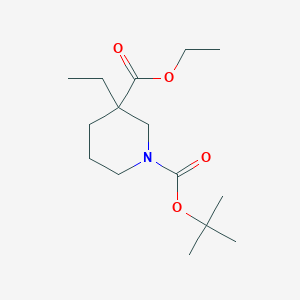
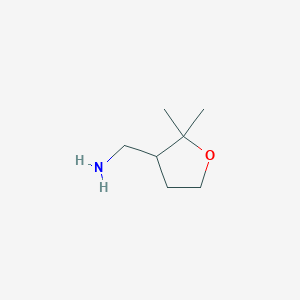
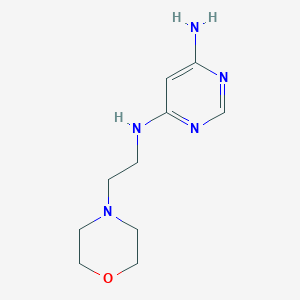

![4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1469442.png)
